molecular formula C10H10N2O2S B12240619 2-cyano-N-cyclopropylbenzenesulfonamide

2-cyano-N-cyclopropylbenzenesulfonamide

Cat. No.: B12240619
M. Wt: 222.27 g/mol
InChI Key: QZQGGTVCIZIRPL-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopropylbenzene-1-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a benzene ring, with a cyano group and a cyclopropyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclopropylbenzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with cyclopropylamine, followed by the introduction of the cyano group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopropylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Scientific Research Applications

2-cyano-N-cyclopropylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to competitively inhibit enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-cyclopropylbenzene-1-sulfonamide is unique due to the presence of both a cyano group and a cyclopropyl group, which confer distinct chemical properties and reactivity. The cyano group provides a site for further functionalization, while the cyclopropyl group introduces strain and rigidity, affecting the compound’s overall stability and reactivity .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-cyano-N-cyclopropylbenzenesulfonamide

InChI

InChI=1S/C10H10N2O2S/c11-7-8-3-1-2-4-10(8)15(13,14)12-9-5-6-9/h1-4,9,12H,5-6H2

InChI Key

QZQGGTVCIZIRPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2C#N

Origin of Product

United States

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